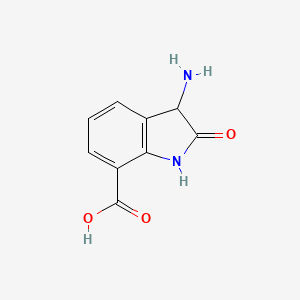

3-Amino-2-oxoindoline-7-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c10-6-4-2-1-3-5(9(13)14)7(4)11-8(6)12/h1-3,6H,10H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARIQWZVPVLNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666437 | |

| Record name | 3-Amino-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155997-47-0 | |

| Record name | 3-Amino-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Indoline and Oxoindoline Heterocyclic Chemistry

Heterocyclic compounds are fundamental to the field of chemistry, particularly those containing nitrogen. The indoline (B122111) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a key component in a vast array of natural products and synthetic compounds. nih.gov Oxindoles, also known as 2-indolones, are a subset of indolines distinguished by a carbonyl group at the second position of the five-membered ring. nih.gov This carbonyl group introduces polarity and a site for hydrogen bonding, significantly influencing the molecule's chemical and physical properties.

The 2-oxindole core is not merely a passive framework; its chemical reactivity has been extensively explored. The presence of the lactam (a cyclic amide) functionality and the adjacent CH₂ group (at position 3) allows for a variety of chemical transformations. 3-Amino-2-oxoindoline-7-carboxylic acid is a derivative where the C3 position is substituted with an amino group, creating a chiral center. This C3-substitution is a common feature in many bioactive oxindoles. rsc.org The synthesis of such 3-substituted oxindoles has been a subject of intense research, leading to the development of numerous methodologies to create these complex structures. scilit.com

Historical Trajectories and Evolution of Research on 3 Amino 2 Oxoindoline Scaffolds

The history of the oxindole (B195798) scaffold dates back to the 19th century, with early work by Adolf von Baeyer on the synthesis of what he termed 'phenolisatin' in 1885. nih.gov This compound, later known as oxyphenisatin, a 3,3-bis(4-hydroxyphenyl)indoline-2-one, was synthesized through an acid-promoted reaction of isatin (B1672199) and phenol. nih.gov For many years, research into oxindoles focused on their chemical properties and their use as dyes and laxatives. nih.gov

The evolution towards recognizing oxindoles as important pharmacophores began much later. The discovery of the biological activities of various natural products containing the oxindole core spurred interest in this scaffold. scilit.com Research in the late 20th and early 21st centuries shifted towards the synthesis and biological evaluation of diverse oxindole derivatives for therapeutic applications. nih.govnih.gov

A significant development in this field has been the focus on the stereoselective synthesis of 3-substituted-3-aminooxindoles. rsc.org The recognition that the stereochemistry at the C3 position is often crucial for biological activity has led to a surge in methods for creating these specific structures with high enantiomeric purity. These scaffolds are now considered vital building blocks in medicinal chemistry, forming the core of numerous drug candidates being investigated for various diseases. rsc.org The journey of the 3-amino-2-oxoindoline scaffold has thus evolved from fundamental chemical synthesis to a targeted approach for creating potent and selective bioactive molecules. nih.govillinois.edu

Significance of the 7 Carboxylic Acid Moiety in Indoline Chemical Space

The carboxylic acid functional group is one of the most important moieties in medicinal chemistry. mdpi.com Its presence in a molecule can profoundly influence its physicochemical properties, such as acidity, polarity, and solubility. mdpi.com In the context of the indoline (B122111) scaffold, the placement of a carboxylic acid at the 7-position has several key implications.

Firstly, the carboxylic acid group is a strong hydrogen bond donor and acceptor. This property is critical for molecular recognition, allowing the molecule to form strong and specific interactions with biological targets like enzymes and receptors. researchgate.net For instance, in the design of enzyme inhibitors, a carboxylate group can mimic the phosphate (B84403) group of a natural substrate, forming key electrostatic and hydrogen-bonding interactions within the enzyme's active site. researchgate.net

Secondly, the carboxylic acid can act as a chelating agent for metal ions. This is particularly relevant for inhibitors of metalloenzymes, where the carboxylate can coordinate with metal cofactors (like Mg²⁺ or Zn²⁺) in the active site, which is a key mechanism for many antiviral and anticancer drugs. mdpi.com Research on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors has highlighted the importance of the carboxyl group for metal chelation. mdpi.com

Finally, the 7-carboxylic acid provides a versatile chemical handle for further modification. It can be readily converted into esters, amides, or other functional groups, allowing for the synthesis of a library of related compounds to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles. nih.gov This ability to serve as a point of diversification is invaluable in drug discovery programs.

Role As a Privileged Scaffold in Contemporary Chemical and Biological Sciences

Regioselective and Stereoselective Synthesis of 3-Amino-2-oxoindoline Core Structures

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) at the C3 position of the oxindole (B195798) core is paramount for accessing biologically active molecules. Modern synthetic chemistry has produced a variety of sophisticated methods to achieve this control.

Intramolecular cyclization represents a powerful and direct approach to the oxindole core. A recently developed strategy involves the intramolecular cyclization of readily available N-aryl amides. rsc.orgrsc.org This method utilizes a strong base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), to generate a 2-azaallyl anion, which then undergoes an intramolecular nucleophilic attack on the amide carbonyl to form the 3-amino-2-oxindole ring system. rsc.orgrsc.org This process is notable for its mild reaction conditions, proceeding at room temperature without the need for transition-metal catalysts or external oxidants. rsc.org The scalability of this reaction has been demonstrated, and the resulting 3-amino oxindole can be hydrolyzed under acidic conditions to yield the corresponding hydrochloride salt. rsc.org

Another key cyclization strategy is the Friedel–Crafts reaction. Lewis acid-catalyzed Friedel–Crafts alkylation of electron-rich aromatic compounds like phenols, anilines, and indoles with 3-hydroxy-2-oxindoles can generate 3-aryl-substituted oxindoles. beilstein-journals.org While this typically functionalizes the C3 position, related intramolecular Friedel-Crafts reactions are fundamental to building the core heterocyclic structure from acyclic precursors. science.gov For instance, tandem ring-opening and Friedel-Crafts cyclization of oxiranyl ketones, catalyzed by ytterbium(III) triflate (Yb(OTf)₃), can produce isochromanones, showcasing a pathway that can be conceptually adapted for oxindole synthesis. science.gov

Isatins are exceptionally versatile precursors for the synthesis of 3-substituted-2-oxindoles. nih.gov The electrophilic C3-carbonyl group of isatin (B1672199) is susceptible to nucleophilic attack by a wide range of reagents. For the synthesis of 3-amino-2-oxindoles, isatins can be converted into isatin imines, which then serve as electrophilic substrates for the addition of various nucleophiles. rsc.org This two-step sequence—imine formation followed by nucleophilic addition—is a cornerstone of modern stereoselective methods. rsc.org

Specifically, for the target compound, Isatin-7-carboxylic acid would be the logical starting material. This precursor can undergo reactions common to isatins. For example, condensation with active methylene (B1212753) compounds like malonic acid or cyanoacetic acid, often accelerated by microwave irradiation, can yield 3-substituted-3-hydroxy-2-oxindoles. mdpi.com Subsequent chemical transformations would be required to introduce the amino group at the C3 position. The aldol (B89426) reaction of isatins with ketones, often catalyzed by organocatalysts, is another common transformation that produces 3-hydroxy-3-alkyl-2-oxindoles, which are valuable intermediates. nih.gov

The synthesis of enantiomerically pure 3-amino-2-oxindoles is of critical importance, as the biological activity of chiral molecules often resides in a single enantiomer. Catalytic asymmetric synthesis has emerged as the most powerful tool for this purpose, with both metal-based catalysts and organocatalysts being used successfully. rsc.org

One prominent strategy is the catalytic asymmetric α-amination of 3-substituted oxindoles. A chiral scandium triflate/N,N'-dioxide complex has been shown to effectively catalyze the reaction between 3-substituted oxindoles and azodicarboxylates, yielding the corresponding 3-amino-2-oxindole derivatives with high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). nih.gov The versatility of these products is high, as they can be transformed into optically active compounds bearing a chiral quaternary stereocenter. nih.gov

Another approach involves the addition of nucleophiles to isatin-derived imines, a reaction that has been extensively reviewed. rsc.org The following table summarizes representative asymmetric methods for the synthesis of chiral 3-amino-2-oxindoles.

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Sc(OTf)₃/N,N'-dioxide complex | α-Amination | 3-Substituted oxindoles, Azodicarboxylates | Up to 98 | Up to 99 |

| Chiral Bifunctional Tertiary Amine Thiourea | Hydroxyamination | 3-Substituted oxindoles, Nitrosobenzene | Up to 91 | Up to 90 |

| Chiral N,N'-dioxide-nickel(II) complex | Amination | 3-Bromo-3-substituted oxindoles, Anilines | Up to 99 | Up to 96 |

| L-Proline derivatives | Aldol Reaction | Isatins, Acetone | - | Up to 99 |

This table presents data compiled from multiple research findings to illustrate the scope and efficiency of various catalytic systems. nih.gov

Multi-Component Reactions (MCRs) in the Construction of Oxoindoline Derivatives

Multi-component reactions (MCRs), where three or more starting materials react in a single operation to form a product containing structural elements from all components, offer a highly efficient and atom-economical route to complex molecules. researchgate.net Several MCRs have been adapted for the synthesis of oxindole derivatives.

The Mannich-type reaction is a classic MCR that has been successfully applied to the synthesis of 3-amino alkylated indoles. An L-proline catalyzed three-component reaction between an indole, an aldehyde, and a secondary amine under solvent-free conditions provides a green and efficient method for this transformation. rsc.org

The Ugi four-component reaction (U-4CR) is another powerful MCR that combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org By using bifunctional starting materials, such as an amino acid, the Ugi reaction can be used to construct complex heterocyclic systems. For example, a reaction involving a cyclic β-amino acid, an aldehyde, and an isocyanide can lead to the formation of bicyclic β-lactams through a Ugi four-center, three-component reaction (U-4C-3CR). beilstein-journals.org Such strategies can be envisioned for the construction of functionalized oxoindoline cores by carefully selecting the starting components.

| MCR Type | Components | Product Type | Key Features |

| Mannich-type | Indole, Aldehyde, Secondary Amine | 3-Amino-alkylated indoles | L-Proline catalyzed, solvent-free conditions. rsc.org |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino amides | Highly convergent, builds complex scaffolds. beilstein-journals.org |

| Asinger-4CR | α-Haloketone, NaSH, Carbonyl, Ammonia (B1221849) | 3-Thiazolines | Versatile for heterocyclic synthesis. |

| Passerini-3CR | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy carboxamides | Isocyanide-based, atom-economical. nih.gov |

This table highlights several key MCRs and their application in synthesizing complex heterocyclic structures relevant to the oxindole framework.

Biocatalytic and Enzymatic Routes Towards 3-Amino-2-oxoindoline-7-carboxylic Acid Intermediates

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereocontrol. For the synthesis of chiral intermediates like this compound, enzymes can be employed to construct the chiral amino acid fragment.

Carbon-nitrogen lyases, for example, can catalyze the enantioselective addition of amines to α,β-unsaturated carboxylic acids. acs.org Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated a broad substrate scope, facilitating the addition of various arylamines to fumarate (B1241708) to produce N-arylated aspartic acids with excellent conversion and enantiomeric excess (>99% ee). acs.org This strategy is highly attractive as it uses readily available prochiral substrates and avoids the need for protecting groups or cofactor recycling. acs.org Other enzymes, such as transaminases and dehydrogenases, are also widely used in the pharmaceutical industry to produce chiral amines and amino acids from corresponding keto-acid precursors through reductive amination.

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity of enzymes and the broad reaction scope of chemical synthesis. This approach is particularly powerful for constructing complex molecules that are challenging to access by either method alone.

A one-pot, two-step chemoenzymatic route has been developed for the synthesis of chiral pyrazolidin-3-ones, which serves as an excellent model for potential pathways to 3-amino-2-oxindoles. acs.org This process begins with a highly regio- and stereoselective hydroamination of an unsaturated dicarboxylic acid with an arylhydrazine, catalyzed by EDDS lyase. acs.org The resulting intermediate is then subjected to a chemical intramolecular cyclization to furnish the final heterocyclic product. acs.org A similar strategy could be envisioned for this compound, where an enzyme catalyzes the formation of a chiral amino acid precursor, which is then cyclized using one of the chemical methods described previously (e.g., intramolecular amide formation). This hybrid approach allows for the efficient and enantioselective synthesis of complex, high-value chemical entities.

Green Chemistry Principles and Sustainable Synthetic Protocols

The growing emphasis on environmental stewardship within the chemical industry has spurred the development of green and sustainable synthetic strategies for a wide array of heterocyclic compounds, including the oxindole scaffold central to this compound. sjp.ac.lksjp.ac.lk These methodologies aim to minimize environmental impact by reducing waste, lowering energy consumption, and utilizing less hazardous materials, all while maintaining high efficiency and yield. sjp.ac.lkbohrium.com While specific literature on the green synthesis of this compound is nascent, established green protocols for the synthesis of functionalized oxindoles and related nitrogen heterocycles provide a strong framework for developing sustainable routes to this target molecule and its analogs. sjp.ac.lkmdpi.com

A significant focus in the green synthesis of oxindole derivatives has been the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. sjp.ac.lkbohrium.com Water, being non-toxic, inexpensive, and readily available, has emerged as a preferred solvent for many organic reactions. oup.com For instance, an environmentally benign and catalyst-free method for the synthesis of 3,3-di(3-indolyl)oxindoles has been developed using water as the sole solvent, achieving excellent yields. oup.comoup.com This approach, which involves the reaction of isatins with indoles, could potentially be adapted for the synthesis of precursors to this compound. oup.com Polyethylene glycol (PEG) and deep eutectic solvents (DESs) are other green solvent systems that have been successfully employed in the synthesis of nitrogen-containing heterocycles, offering advantages such as biodegradability and recyclability. sjp.ac.lkbohrium.com

Microwave-assisted organic synthesis (MAOS) represents a cornerstone of green chemistry, offering significant reductions in reaction times, often from hours to minutes, and frequently leading to higher product yields and purities. tandfonline.commdpi.comnih.gov The application of microwave irradiation has been particularly effective in the synthesis of oxindole derivatives. bas.bgrsc.org For example, the decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids to produce 3-hydroxy-2-oxindoles has been achieved in high yields (up to 98%) within 5-10 minutes under microwave activation. mdpi.com Similarly, the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives has been accomplished in excellent yields through a microwave-assisted copper-catalyzed azide-alkyne cycloaddition. nih.gov These examples underscore the potential of microwave technology to facilitate the efficient synthesis of functionalized 2-oxoindoline scaffolds. A palladium-catalyzed intramolecular oxidative coupling for the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives also demonstrated improved yields and significantly reduced reaction times under microwave irradiation compared to conventional heating. mdpi.com

Multi-component reactions (MCRs) are another powerful tool in green synthesis, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing atom economy and reducing the number of synthetic operations. rsc.orgrsc.org An innovative two-step, one-pot synthesis of indole-2-carboxamides has been developed using an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol, a relatively benign solvent. rsc.orgrsc.org This strategy, which avoids the use of metal catalysts and harsh conditions, is a prime example of a sustainable approach to constructing functionalized indole cores. rsc.orgrsc.org

The principles demonstrated in these green synthetic approaches for oxindoles and related heterocycles are directly applicable to the development of sustainable methodologies for this compound and its derivatives. By integrating the use of green solvents, microwave assistance, catalyst-free conditions, and multi-component strategies, it is feasible to design synthetic routes that are not only efficient and high-yielding but also environmentally responsible.

Table 1: Overview of Green Synthetic Methodologies for Oxindole and Indole Derivatives

| Methodology | Key Green Principle(s) | Example Application | Reference(s) |

|---|---|---|---|

| Use of Green Solvents | Replacement of hazardous solvents | Synthesis of 3,3-di(3-indolyl)oxindoles in water without a catalyst. | oup.comoup.com |

| Synthesis of nitrogen heterocycles in water, PEG, and bio-based solvents. | bohrium.commdpi.com | ||

| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times | Decarboxylative condensation of isatins to form 3-hydroxy-2-oxindoles with high yields in minutes. | mdpi.com |

| Synthesis of 2-indolinone-based bis-1,2,3-triazoles. | nih.gov | ||

| Palladium-catalyzed synthesis of 2-methyl-1H-indole-3-carboxylates. | mdpi.com | ||

| Catalyst-Free Synthesis | Avoidance of toxic catalysts, simplified purification | Catalyst- and chromatography-free synthesis of polysubstituted pyrroles. | acs.orgacs.org |

| Metal-free synthesis of carbazoles from indoles. | organic-chemistry.org | ||

| Reusable Catalysts | Waste reduction | Synthesis of indoles using K-10 montmorillonite. | mdpi.com |

| Synthesis of spirooxindoles using reusable SBA-Pr-SO3H nanocatalyst. | bas.bg |

| Multi-Component Reactions | Atom economy, step economy | Two-step, one-pot synthesis of indole-2-carboxamides via an Ugi MCR. | rsc.orgrsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3-di(3-indolyl)oxindoles |

| 3-hydroxy-2-oxindoles |

| 2-indolinone-based bis-1,2,3-triazole derivatives |

| 2-methyl-1H-indole-3-carboxylate derivatives |

| polysubstituted pyrroles |

| carbazoles |

| spirooxindoles |

Design Principles for Libraries of Substituted Indolin-2-ones and Spirooxindoles

The design of libraries based on the indolin-2-one core is guided by several key principles aimed at maximizing structural diversity and biological relevance. The indolin-2-one framework is considered a "privileged structure" due to its ability to bind to a variety of biological targets. nih.gov

Substituted Indolin-2-ones:

The generation of substituted indolin-2-one libraries often involves a molecular dissection approach of known active compounds, such as the anticancer drug indirubin (B1684374). nih.gov This strategy involves breaking down a complex molecule into its constituent fragments to create new derivatives. For instance, dissection of indirubin has led to the design of indolin-2-ones with a 2-oxo-2-phenylethylidene or a (phenylamino)-methylene side chain at the C3 position. nih.gov

Key design considerations for substituted indolin-2-one libraries include:

Substitution at the C3 position: This is a common point of diversification, allowing for the introduction of various aryl, alkyl, and heterocyclic moieties. The stereochemistry at this position is also a critical factor to consider.

N-functionalization: The nitrogen atom of the oxindole ring can be substituted with different groups to modulate physicochemical properties like solubility and lipophilicity.

Aromatic ring substitution: The benzene ring of the indolin-2-one core can be substituted with various functional groups to explore structure-activity relationships (SAR).

Spirooxindoles:

Spirooxindoles are a fascinating class of compounds where the C3 carbon of the oxindole ring is part of another cyclic system. The synthesis of spirooxindole libraries often utilizes isatin and its derivatives as key starting materials. researchgate.netnih.gov The C3 carbonyl group of isatin is highly reactive and serves as the primary site for constructing the spirocyclic system. researchgate.net

Design principles for spirooxindole libraries often revolve around:

Multi-component reactions: These reactions allow for the rapid assembly of complex spirooxindole scaffolds from simple starting materials in a single step. researchgate.net

Cycloaddition reactions: [3+2] cycloaddition reactions involving azomethine ylides generated from isatins are a powerful tool for constructing spiro-pyrrolidinyl and other heterocyclic systems. researchgate.netnih.gov

Ring system diversity: The design focuses on incorporating a wide variety of ring systems at the C3 position, including pyrans, pyrrolidines, and other heterocycles, to explore diverse chemical space. researchgate.netnih.gov

The following table summarizes some common reaction types used in the generation of substituted indolin-2-one and spirooxindole libraries.

| Library Type | Key Reaction Type | Starting Material Example | Resulting Scaffold |

| Substituted Indolin-2-ones | Knoevenagel Condensation | Isatin, Active Methylene Compound | 3-substituted-indolin-2-one |

| Spirooxindoles | [3+2] Cycloaddition | Isatin, Amino Acid, Dipolarophile | Spiro[indoline-3,3'-pyrrolidine] |

| Spirooxindoles | Multi-component Reaction | Isatin, 1,3-Dicarbonyl Compound, Malononitrile | Spiro[oxindole-3,4'-pyran] |

Synthesis and Elaboration of Novel Conjugates and Hybrid Molecules

The synthesis of novel conjugates and hybrid molecules based on the this compound scaffold is a promising strategy for developing compounds with enhanced or novel biological activities. This approach involves chemically linking the core structure to other pharmacologically active moieties.

A common strategy involves a hybrid pharmacophoric design, where the indolinone core is merged with other known active fragments, such as a quinazoline (B50416) ring system. nih.gov This can lead to the development of dual-target inhibitors with potentially improved efficacy. nih.gov For instance, C3-aryl substituted indolinones have been combined with various quinazoline fragments to create novel cytotoxic agents. nih.gov

The elaboration of conjugates can be achieved through various synthetic transformations targeting the key functional groups of the this compound molecule:

Amide bond formation: The amino group at the C3 position and the carboxylic acid at the C7 position are ideal handles for forming amide bonds with other molecules, such as amino acids, peptides, or other small molecule drugs.

Esterification: The carboxylic acid can be converted to an ester, which can serve as a prodrug or modulate the pharmacokinetic properties of the molecule.

Click chemistry: Introduction of an azide (B81097) or alkyne functionality onto the scaffold allows for the use of click chemistry to conjugate it with a wide range of molecules.

The synthesis of these conjugates often requires multi-step procedures and careful optimization of reaction conditions to achieve the desired products in good yields.

Bioisosteric Replacements of the Carboxylic Acid and Amino Functionalities

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. drughunter.comnih.gov This involves replacing a functional group with another group that has similar steric, electronic, or other properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. drughunter.comnih.gov

Carboxylic Acid Bioisosteres:

The carboxylic acid group is a key pharmacophoric element but can present challenges such as poor permeability and potential for metabolic liabilities like acyl-glucuronidation. nih.govresearchgate.net Replacing the carboxylic acid in this compound with a suitable bioisostere can be a valuable strategy.

Common bioisosteres for carboxylic acids can be broadly classified as ionizable and neutral. nih.govhyphadiscovery.com

Ionizable Bioisosteres: These mimics retain the acidic character of the carboxylic acid.

Tetrazoles: These are one of the most widely used carboxylic acid bioisosteres, with a similar pKa to carboxylic acids. drughunter.com They are generally more lipophilic but may not always lead to improved permeability due to strong hydrogen bonding with water. drughunter.com

Acyl Sulfonamides: These are also common replacements and can alter physicochemical properties and metabolic profiles. nih.gov

Hydroxamic Acids: These are moderately acidic and are strong metal chelators. nih.gov

Isoxazolols: These have been beneficially utilized as carboxylic acid bioisosteres. nih.gov

Neutral Bioisosteres: These replace the charged carboxylate with a neutral group that can still participate in key interactions. This can be particularly useful for improving CNS penetration. hyphadiscovery.com These replacements often rely on hydrogen bonding or cation-π interactions to mimic the binding of the carboxylate. nih.govhyphadiscovery.com

The following table provides a summary of some common carboxylic acid bioisosteres and their key properties.

| Bioisostere | Type | Key Properties |

| Tetrazole | Ionizable | Similar pKa to carboxylic acid, increased lipophilicity. drughunter.com |

| Acyl Sulfonamide | Ionizable | Can alter physicochemical properties and metabolic profile. nih.gov |

| Hydroxamic Acid | Ionizable | Moderately acidic, strong metal chelator. nih.gov |

| Isoxazolol | Ionizable | Can beneficially alter physicochemical and pharmacokinetic properties. nih.gov |

| Electron-rich arenes | Neutral | Can participate in cation-π interactions. hyphadiscovery.com |

Amino Functionality Bioisosteres:

The amino group is a key hydrogen bond donor and can be crucial for target interaction. Bioisosteric replacement of the amino group can be used to fine-tune these interactions and modulate basicity.

Hydroxyl and Thiol Groups: The hydroxyl group is a well-known bioisostere for the amino group due to its similar size and ability to act as a hydrogen bond donor and acceptor. u-tokyo.ac.jp The thiol group can also be a suitable replacement. u-tokyo.ac.jp

Fluorine: While not a direct bioisostere in the classical sense, the strategic placement of fluorine can alter the electronic properties of neighboring groups and influence hydrogen bonding interactions. u-tokyo.ac.jp

Heterocyclic Rings: Certain nitrogen-containing heterocycles can mimic the hydrogen bonding capabilities of an amino group.

The choice of a suitable bioisostere is highly context-dependent, and the outcome of any replacement cannot be easily predicted. nih.gov Therefore, a screening of a panel of isosteres is often necessary to identify the optimal replacement for a given scaffold and biological target.

Conformational Analysis of this compound Derivatives

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional conformation. The rigid oxindole core provides a defined platform, but the substituents at the C3 position and the N1 position can adopt various spatial arrangements, influencing how the molecule interacts with its biological target.

For spirooxindoles, the rigid spirocyclic framework significantly restricts the conformational freedom of the molecule. rsc.org This conformational rigidity can be advantageous as it pre-organizes the substituents in a well-defined spatial arrangement, potentially leading to more efficient and specific interactions with a binding site. rsc.org

Computational methods, such as Density-Functional Theory (DFT), are valuable tools for studying the conformational preferences of these molecules. beilstein-journals.org These studies can provide insights into the relative energies of different conformers and help explain the stereochemical outcomes of synthetic reactions. beilstein-journals.org For example, conformational analysis can help rationalize the formation of specific lactones during the elaboration of related cyclic amino acid derivatives. beilstein-journals.org

Key aspects to consider in the conformational analysis of this compound derivatives include:

The relative orientation of the amino group and other substituents at the C3 position.

The conformation of the substituent on the oxindole nitrogen.

The planarity and potential for puckering of the five-membered ring of the oxindole core.

In the case of spirooxindoles, the conformation of the spiro-fused ring.

Understanding the conformational landscape of these derivatives is essential for the rational design of new analogs with improved biological activity and selectivity.

Exploration of Biological Activities and Underlying Molecular Mechanisms Associated with 3 Amino 2 Oxoindoline 7 Carboxylic Acid Scaffolds

Investigations into Enzyme Inhibition and Receptor Modulation

Derivatives of the 2-oxoindoline core, to which 3-amino-2-oxoindoline-7-carboxylic acid belongs, are recognized for their capacity to interact with a range of enzymes and receptors, playing critical roles in cellular signaling pathways. While direct studies on this compound are limited, extensive research on related oxindole (B195798) structures provides significant insights into their potential as modulators of key biological targets, including receptor tyrosine kinases (RTKs), protein kinase C (PKC), and the MDM2-p53 protein-protein interaction.

Receptor Tyrosine Kinases (RTKs): The oxindole skeleton is a well-established pharmacophore for the inhibition of RTKs, which are pivotal in cancer cell proliferation, survival, and angiogenesis. mdpi.com For instance, Sunitinib, an approved anticancer drug, features a substituted oxindole ring and functions as a multi-targeted RTK inhibitor. Research into other oxindole derivatives has revealed potent inhibitory activity against various RTKs. For example, a novel oxindole-based derivative, compound 5l, which is structurally analogous to sunitinib, has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 2 (CDK2). nih.gov Docking studies of such compounds help in understanding their binding modes within the ATP-binding site of these kinases. mdpi.comnih.gov

Protein Kinase C (PKC): Protein kinase C represents another important family of enzymes in cellular signaling that has been targeted by compounds containing related structural motifs. While direct inhibition of isolated PKC by some related molecules like 3-aminobenzamide (B1265367) was not observed, studies have shown that these compounds can indirectly inhibit PKC activity at a cellular level. nih.gov In prostate cancer cell lines, the PKC inhibitor Ro-31-8220 has been shown to suppress cell proliferation and augment the effects of androgen deprivation and enzalutamide, highlighting the therapeutic potential of targeting PKC signaling. nih.gov

MDM2-p53 Interactions: The interaction between the MDM2 oncoprotein and the p53 tumor suppressor is a critical target in cancer therapy. The carboxylic acid moiety is a common feature in inhibitors designed to disrupt this interaction. Although research on this compound itself is not prominent, studies on related piperidinone and morpholinone inhibitors have shown that a carboxylic acid group can engage in crucial electrostatic interactions with the MDM2 protein. nih.gov Novel inhibitors have been developed where the carboxylic acid is replaced by isosteres like pyridine (B92270) or thiazole (B1198619), resulting in highly potent analogues that disrupt the MDM2-p53 interaction. nih.gov For example, compound AM-6761 emerged as a potent inhibitor with remarkable biochemical and cellular potency. nih.gov

Table 1: Examples of 2-Oxoindoline and Related Scaffolds in Enzyme Inhibition and Receptor Modulation

| Compound/Scaffold Type | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Oxindole Derivatives | Receptor Tyrosine Kinases (e.g., FLT3, CDK2) | Potent dual inhibition, structural analogy to Sunitinib. | mdpi.comnih.gov |

| 3-Aminobenzamide | Protein Kinase C (cellular level) | Indirect inhibition of PKC activity in U-937 cell line. | nih.gov |

| Piperidinone with Carboxylic Acid Isosteres | MDM2-p53 Interaction | AM-6761 showed high potency (HTRF IC50 = 0.1 nM). | nih.gov |

| Ro-31-8220 (PKC Inhibitor) | Protein Kinase C | Suppressed proliferation in prostate cancer cells. | nih.gov |

Cellular Pathway Disruption and Target Engagement Studies

The biological effects of this compound scaffolds are ultimately realized through the disruption of cellular pathways and engagement with specific molecular targets, leading to outcomes such as the inhibition of cancer cell growth and neuroprotection.

Antiproliferative Effects in Cancer Cell Lines: The 2-oxoindoline core is a "privileged scaffold" in the development of anticancer agents. researchgate.net Derivatives have demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. For instance, novel 2-oxoindolin phosphonates have been synthesized and shown to inhibit the proliferation of melanoma (SK-MEL-2), breast cancer (MCF-7), neuroblastoma (IMR-32), human osteosarcoma (MG-63), human colon cancer (HT-29), and human hepatoma (Hep-G2) cell lines. nih.gov These compounds are believed to exert their effects by targeting tubulin and tyrosine kinases. nih.gov Similarly, certain quinoline-3-carboxylic acid derivatives incorporating a 2-oxo-1,2-dihydroquinoline moiety have shown potent anticancer activity against the MCF-7 breast cancer cell line. mdpi.com One such compound induced cell cycle arrest and apoptosis. mdpi.com Furthermore, a chrysin-ferrocene Schiff base containing a 2-oxindole moiety exhibited high cytotoxicity against HepG2 liver cancer cells by causing G1-phase arrest and inducing caspase-dependent apoptosis. researchgate.net

Neuroprotection Mechanisms in Cellular Models: While direct evidence for the neuroprotective effects of this compound is scarce, the broader class of aminosteroids, which can share some structural similarities, has been investigated for such properties. For example, the 21-aminosteroid antioxidants, known as lazaroids, have shown antiproliferative effects that may be linked to interactions with glucocorticoid receptors. nih.gov The exploration of 2-oxoindoline derivatives in the context of neurodegenerative diseases remains an area with potential for future research.

Table 2: Antiproliferative Activity of 2-Oxoindoline and Related Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

|---|---|---|---|

| 2-Oxoindolin Phosphonates | SK-MEL-2, MCF-7, IMR-32, MG-63, HT-29, Hep-G2 | Inhibition of cell proliferation. | nih.gov |

| Quinolone-3-Carboxylic Acid Derivatives | MCF-7 (Breast Cancer) | Significant anti-proliferative activity, cell cycle arrest. | mdpi.com |

| Chrysin-Ferrocene Schiff Base (with 2-oxindole) | HepG2 (Liver Cancer) | High cytotoxicity, G1-phase arrest, apoptosis. | researchgate.net |

| 21-Aminosteroid Antioxidants (Lazaroids) | Human Breast Cancer Cells | Dose-dependent inhibition of cell proliferation. | nih.gov |

Antimicrobial Activity Studies

The 2-oxoindoline scaffold has also been explored for its potential to combat microbial infections, with various derivatives exhibiting in vitro antibacterial and antifungal properties.

Antibacterial and Antifungal Properties: Several studies have highlighted the antimicrobial potential of the oxindole core. For example, newly synthesized 1,3-dihydro-3-hydroxy-3-[2-hydroxyimino-2-(substituted phenyl)ethyl]-2H-indol-2-ones and their spiro-isoxazoline derivatives have shown growth inhibitory activity against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Certain oxime derivatives within this series displayed particularly significant antimicrobial effects. nih.gov Another study on 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones also reported significant activity against various bacterial and fungal strains. nih.gov Furthermore, indole-3-carboxamide-polyamine conjugates have been shown to target bacterial membranes and can act as antibiotic potentiators. nih.gov While some (3-amino-2-oxoalkyl)phosphonic acids demonstrated inhibitory activity against the bacterial enzyme D-alanine:D-alanine ligase, they did not exhibit significant whole-cell antibacterial activity. nih.gov

Table 3: In Vitro Antimicrobial Activity of 2-Oxoindoline and Related Scaffolds

| Compound/Derivative Class | Microorganism(s) | Activity | Reference(s) |

|---|---|---|---|

| 2-Indolinone Derived Oximes and Spiro-Isoxazolines | S. aureus, E. coli, C. albicans, etc. | Significant growth inhibitory activity. | nih.gov |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | S. aureus, E. coli, A. niger, etc. | Significant antimicrobial activity. | nih.gov |

| Indole-3-Carboxamido-Polyamine Conjugates | S. aureus, MRSA, P. aeruginosa | Intrinsic antimicrobial activity and antibiotic potentiation. | nih.gov |

| (3-Amino-2-oxoalkyl)phosphonic acids | D-alanine:D-alanine ligase | Enzyme inhibition but no significant antibacterial activity. | nih.gov |

Structure-Activity Relationship (SAR) Studies: Elucidating Pharmacophoric Requirements at the Molecular Level

Understanding the structure-activity relationships (SAR) is crucial for the rational design and optimization of more potent and selective drug candidates based on the this compound scaffold.

Key Structural Features for Biological Activity: SAR studies on various series of 2-oxoindoline derivatives have shed light on the key molecular features required for their biological effects. For instance, in the development of MDM2-p53 interaction inhibitors, it was found that replacing the carboxylic acid moiety with bioisosteres like pyridine or thiazole could lead to very potent analogues. nih.gov This suggests that while the acidic group is important for interaction, its specific chemical nature can be modified to enhance potency. nih.gov In the case of antimicrobial 2-indolinone derived oximes, the nature and position of substituents on the phenyl ring attached to the oxime group significantly influenced the activity. nih.gov For antiproliferative 2-oxoindolin phosphonates, docking studies have indicated that these compounds can act as dual inhibitors of tyrosine kinases and tubulin, with specific substitutions on the phenyl/heteroaryl ring affecting their binding affinity. nih.gov Furthermore, in a series of 7-O-aminoalkyl-2,3-dehydrosilibinins, the presence of a morpholino group was found to dramatically decrease antiproliferative activity, while the length of the aminoalkyl side chain had a more limited impact. nih.gov These examples underscore the importance of systematic structural modifications to fine-tune the biological activity of the 2-oxoindoline scaffold.

Advanced Analytical and Spectroscopic Characterization of 3 Amino 2 Oxoindoline 7 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. For 3-amino-2-oxoindoline-7-carboxylic acid, the ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring, the methine proton at the C3 position, and exchangeable protons from the amine (NH₂), amide (NH), and carboxylic acid (COOH) groups. The chemical shift of the C3 proton is influenced by the adjacent amino and carbonyl groups. The aromatic protons would appear as a complex splitting pattern determined by their substitution on the benzene (B151609) ring. The acidic proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift (10-13 ppm), though it can be invisible in deuterated protic solvents like D₂O due to proton-deuterium exchange. princeton.edu

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. princeton.edu Characteristic signals would include those for the two carbonyl carbons (the lactam and the carboxylic acid, typically in the 165-185 ppm region), the aromatic carbons, and the aliphatic carbon at the C3 position. princeton.edumdpi.com

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H NMR | 6.5 - 8.0 | Exact shifts and coupling patterns depend on the trisubstituted ring system. |

| C3-H | ¹H NMR | 4.0 - 5.0 | Shift influenced by adjacent amino and carbonyl groups. |

| Lactam N-H | ¹H NMR | 8.0 - 11.0 | Typically a broad singlet, position is solvent and concentration dependent. |

| Amino -NH₂ | ¹H NMR | 3.0 - 5.0 | Often a broad signal, may exchange with solvent. |

| Carboxylic Acid -COOH | ¹H NMR | 10.0 - 13.0 | Very broad signal, often exchanges with D₂O. princeton.edu |

| Lactam C=O | ¹³C NMR | 170 - 180 | The 2-oxo position of the indoline (B122111) ring. |

| Carboxylic Acid C=O | ¹³C NMR | 165 - 185 | The C7-carboxylic acid group. princeton.edu |

| Aromatic Carbons | ¹³C NMR | 110 - 150 | Includes both protonated and quaternary carbons. |

| C3 Carbon | ¹³C NMR | 50 - 65 | Aliphatic carbon bearing the amino group. |

Chiral NMR Solvating Agent Applications for Enantiomeric Excess Determination

Since this compound contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is crucial, and NMR spectroscopy offers a powerful, non-chromatographic method to achieve this through the use of chiral solvating agents (CSAs). semmelweis.huresearchgate.net

The principle involves the addition of an optically pure CSA to a solution of the racemic or enantiomerically enriched analyte. The CSA interacts non-covalently with both enantiomers of the analyte, forming transient diastereomeric complexes. mdpi.com These diastereomeric complexes have different magnetic environments, which can lead to the resolution of signals for the two enantiomers in the NMR spectrum (typically ¹H NMR). nih.gov The difference in chemical shift (Δδ) between the corresponding signals of the two diastereomeric solvates allows for the integration of these signals, and the ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte. nih.gov

A variety of CSAs are available, with chiral acids like mandelic acid derivatives and Pirkle's alcohol being common choices for analyzing chiral amines, while chiral amines can be used for chiral acids. semmelweis.huarkat-usa.org For an amino acid derivative like the target compound, chiral carboxylic acids or specialized agents like BINOL-based compounds can be effective. nih.govrsc.org The choice of solvent and the stoichiometry of the CSA to the analyte are critical parameters that must be optimized to achieve baseline separation of the diastereomeric signals. arkat-usa.org

Table 2: Examples of Chiral Solvating Agents (CSAs) for NMR-based Enantiomeric Excess Determination

| Chiral Solvating Agent (CSA) | Analyte Type | Interaction Type | Reference |

| (R)-(-)-Mandelic Acid | Chiral Amines, Alcohols | Acid-base salt formation, H-bonding | arkat-usa.org |

| (R)- or (S)-Mosher's Acid (MTPA) | Chiral Alcohols, Amines | Covalent derivatization to form diastereomeric esters/amides | semmelweis.hu |

| (R)- or (S)-BINOL-amino alcohol | Carboxylic Acids | H-bonding, π-π stacking | nih.gov |

| (1R,2R)-1,2-diphenylethane-1,2-diamine | Carboxylic Acids | Acid-base salt formation | researchgate.net |

| (18-crown-6)-2,3,11,12-tetracarboxylic acid | Chiral Pyrrolidines | Host-guest complexation | researchgate.net |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., ESI-MS, GC-MS based methodologies)

Mass spectrometry (MS) is an essential technique for confirming the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred soft ionization technique. ESI-MS analysis can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ would be detected, both confirming the molecular weight of the compound. theanalyticalscientist.com

By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in tandem MS or by increasing the cone voltage in a single quadrupole instrument), a characteristic fragmentation pattern can be generated. nih.gov For amino acid-like structures, common neutral losses include water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.gov The fragmentation of this compound would likely involve initial losses from the labile carboxylic acid and amino groups, such as the loss of the entire carboxylic acid group (-45 Da) or a sequential loss of water and carbon monoxide. nih.govlibretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of amino acids due to their low volatility and thermal instability. However, GC-MS can be employed after chemical derivatization to increase volatility, such as by esterifying the carboxylic acid group and acylating the amino group. nih.govnih.gov

Table 3: Predicted ESI-MS Fragments for this compound (MW = 192.17 g/mol )

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 193.18 | Protonated molecular ion |

| [M-H]⁻ | 191.16 | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | 175.17 | Loss of water |

| [M+H - NH₃]⁺ | 176.15 | Loss of ammonia |

| [M+H - COOH]⁺ | 148.18 | Loss of the formic acid radical (less common) |

| [M+H - H₂O - CO]⁺ | 147.16 | Subsequent loss of carbon monoxide from the lactam ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific molecular vibrations. spectroscopyonline.com

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. The carboxylic acid functional group gives rise to a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which often overlaps with the C-H stretching bands. libretexts.orgopenstax.org The carbonyl (C=O) of the carboxylic acid will show a strong absorption around 1700-1725 cm⁻¹. openstax.org

The lactam moiety also has distinct absorptions. The N-H stretch of the lactam appears as a sharp to moderately broad peak around 3200-3400 cm⁻¹. pressbooks.publibretexts.org The lactam C=O stretch is a very strong and prominent band, typically found around 1670-1700 cm⁻¹. The primary amine (-NH₂) group will exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ range, often appearing as two separate sharp bands for symmetric and asymmetric stretching. libretexts.org

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium (often two bands) |

| Lactam | N-H Stretch | 3200 - 3400 | Medium, Sharp |

| Lactam | C=O Stretch | 1670 - 1700 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium (multiple bands) |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Architecture

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for unambiguously determining its absolute configuration (i.e., whether the stereocenter at C3 is R or S), provided a suitable single crystal can be grown and a heavy atom is present or anomalous dispersion methods are used. rsc.org

Furthermore, this technique reveals the solid-state architecture, including the crystal packing arrangement and the network of intermolecular interactions. Key interactions expected for this molecule include strong hydrogen bonding, particularly the formation of carboxylic acid dimers, where two molecules are linked via hydrogen bonds between their -COOH groups. nih.gov Additional hydrogen bonds involving the amine and lactam N-H groups as donors and the carbonyl oxygens as acceptors would also dictate the crystal lattice. The analysis can also identify π-π stacking interactions between the aromatic rings of adjacent molecules.

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, UPLC)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for analyzing non-volatile compounds like this compound. nih.govnih.gov

Reversed-phase HPLC (RP-HPLC) is the standard technique for assessing the chemical purity of the final compound. nih.gov In this method, the analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. A typical mobile phase would be a mixture of water (often containing an acid modifier like 0.1% trifluoroacetic acid or formic acid to ensure the carboxylic acid remains protonated) and an organic solvent such as acetonitrile (B52724) or methanol. rsc.orgcetjournal.it A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate the target compound from any impurities, which may include starting materials, byproducts, or degradation products. Purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks, typically with detection by UV-Vis spectroscopy. nih.gov UPLC operates on the same principles as HPLC but uses columns with smaller particles, resulting in higher resolution, greater sensitivity, and significantly faster analysis times. lcms.cz

For separating the enantiomers, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that can diastereomerically interact with the enantiomers, leading to different retention times and thus their separation.

Table 5: Typical HPLC/UPLC Conditions for Analysis

| Parameter | Condition | Purpose |

| Technique | Reversed-Phase HPLC/UPLC | Purity assessment |

| Stationary Phase | C18 (Octadecylsilane) | Nonpolar phase for retaining the analyte |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Aqueous component; acid modifier to suppress ionization |

| Mobile Phase B | Acetonitrile or Methanol | Organic component to elute the analyte |

| Elution Mode | Gradient (e.g., 5% to 95% B over 10-20 min) | To separate compounds with a wide range of polarities |

| Flow Rate | 0.2 - 1.0 mL/min | Depends on column dimensions (lower for UPLC) |

| Detection | UV-Vis (e.g., at 254 nm or 280 nm) | To detect the aromatic chromophore |

| Technique | Chiral HPLC | Enantiomeric separation and ee determination |

| Stationary Phase | Chiral Stationary Phase (CSP) | To resolve enantiomers |

Computational and Theoretical Investigations on 3 Amino 2 Oxoindoline 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 3-Amino-2-oxoindoline-7-carboxylic acid. These calculations can determine the molecule's optimized three-dimensional geometry with high accuracy.

Detailed analysis of the electronic structure involves mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nanoient.org A smaller energy gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For instance, in similar amino-carboxylic acid compounds, DFT calculations using the 6-311++G(d,p) basis set have been successfully used to measure HOMO and LUMO energies, indicating that charge transfer occurs within the molecule. nanoient.org

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights the electrophilic and nucleophilic sites on the molecule, predicting how it will interact with other reagents. Natural Bond Orbital (NBO) analysis can also be performed to investigate molecular stability, bond strengths, and intramolecular charge transfer interactions. nanoient.org

Table 1: Predicted Electronic Properties of this compound via DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | Indicates chemical reactivity and kinetic stability. nanoient.org |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor. This method is crucial for understanding the potential biological activity of this compound. The oxoindoline scaffold is a component of various enzyme inhibitors, and docking studies can reveal how its derivatives fit into specific active sites.

For example, studies on inhibitors targeting enzymes like histone deacetylase 11 (HDAC11) have utilized molecular docking to analyze the binding interactions of compounds with isoindoline (B1297411) scaffolds. nih.gov In a typical docking protocol, the 3D structure of the target protein is obtained, and the ligand is placed into its binding pocket. A scoring function then calculates the binding energy, with lower values indicating a more favorable interaction. nih.gov

The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.gov For this compound, the amino, carboxyl, and oxo groups are all capable of forming significant hydrogen bonds, which would stabilize the ligand-protein complex.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value | Description |

|---|---|---|

| Binding Energy (kcal/mol) | -9.5 | Estimated free energy of binding; more negative is stronger. nih.gov |

| Hydrogen Bonds | 4 | Number of hydrogen bonds formed with active site residues. nih.gov |

| Interacting Residues | Asp145, Lys67, Glu88 | Key amino acids in the binding pocket involved in interactions. |

| Inhibition Constant (Ki) (nM) | 85 | Predicted inhibition constant based on binding energy. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with a biological target. nih.gov

Conformational analysis is particularly important for the carboxylic acid group, which can exist in different rotational conformations (isomers), such as syn and anti. Quantum mechanics and MD studies on similar carboxylic acids have shown that while the syn conformation is often preferred in a vacuum, the anti conformation can be significantly stabilized by interactions with a solvent or a protein binding pocket. nih.gov

When simulating a ligand-protein complex, MD trajectories are analyzed to assess stability. Key metrics include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms, which indicates structural drift, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov The radius of gyration (Rg) is monitored to assess the compactness of the protein-ligand complex over the simulation time. nih.gov The persistence of hydrogen bonds formed between the ligand and protein is also tracked to confirm binding stability. nih.gov

Table 3: Key Metrics from a Molecular Dynamics Simulation

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD (Å) | 1.8 | Indicates the protein maintains a stable fold during the simulation. nih.gov |

| Ligand RMSD (Å) | 0.9 | Shows the ligand remains stably bound in the active site. |

| Radius of Gyration (Rg) (Å) | 22.5 | Measures the overall compactness and stability of the complex. nih.gov |

| H-Bonds (Ligand-Protein) | 3-4 | Represents the average number of stable hydrogen bonds maintained over time. nih.gov |

Prediction of Spectroscopic Parameters and Validation of Experimental Data

Computational methods can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. For this compound, quantum chemical calculations can predict its nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nanoient.org These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra. A strong correlation between the predicted and observed chemical shifts serves to confirm the molecule's structure.

Similarly, DFT calculations can compute the harmonic vibrational frequencies. nanoient.org These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors, after which they can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. nanoient.org A detailed comparison, aided by Potential Energy Distribution (PED) analysis, allows for the precise assignment of vibrational modes to specific functional groups within the molecule. nanoient.org

Table 4: Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Assignment |

|---|---|---|---|

| C=O (Amide) | 178.5 | 177.9 | Oxoindoline carbonyl |

| C=O (Acid) | 170.2 | 169.8 | Carboxylic acid |

| C-NH2 | 58.1 | 57.5 | Chiral carbon at position 3 |

| C-COOH | 125.4 | 124.9 | Aromatic carbon attached to the carboxylic acid |

Cheminformatics and Chemical Space Analysis of Oxoindoline Scaffolds

Cheminformatics applies computational methods to analyze large collections of chemical compounds. The oxoindoline ring system serves as a "scaffold," a core structural framework upon which various functional groups can be attached to create a library of derivatives. Analyzing the chemical space of these derivatives helps in understanding structure-activity relationships (SAR) and designing novel compounds with desired properties. nih.gov

Chemical space analysis involves generating and comparing molecular fingerprints—bit strings that encode structural features of a molecule. nih.gov By comparing fingerprints, researchers can quantify the structural diversity of a compound library and identify unique scaffolds. nih.gov This approach helps ensure that a screening library covers a broad and diverse area of chemical space, increasing the chances of discovering novel hits. nih.govnih.gov

For the oxoindoline scaffold, cheminformatics can be used to explore the vast number of synthetically accessible molecules that can be created by combining different building blocks. youtube.comyoutube.com This allows for the virtual screening of billions of compounds to identify those most likely to be active against a specific biological target, significantly accelerating the drug discovery process. youtube.com

Table 5: Key Cheminformatics Descriptors for the Oxoindoline Scaffold

| Descriptor | Typical Value Range | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | 150-500 Da | Relates to size and membrane permeability (Lipinski's Rule). nih.gov |

| LogP | -1 to 5 | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 60-140 Ų | Predicts transport properties, such as blood-brain barrier penetration. |

| Number of Rotatable Bonds | <10 | Influences conformational flexibility and oral bioavailability. |

Emerging Applications and Research Horizons for 3 Amino 2 Oxoindoline 7 Carboxylic Acid

Utility as Chiral Building Blocks in Asymmetric Synthesis

The 3-position of the oxindole (B195798) ring is a stereocenter in many biologically active molecules. The synthesis of enantiomerically pure 3-substituted oxindoles is, therefore, a significant goal in medicinal and synthetic chemistry. 3-Amino-2-oxoindoline-7-carboxylic acid serves as a valuable chiral building block for creating complex molecules with high enantiomeric purity. The presence of the amino group at the 3-position allows for the diastereoselective or enantioselective introduction of a wide variety of substituents.

Research has demonstrated various strategies for the asymmetric synthesis of 3-substituted 3-amino-2-oxindoles through catalytic domino and tandem reactions. amanote.com These methods often involve the reaction of isatins (1H-indole-2,3-diones) or their derivatives with various nucleophiles in the presence of a chiral catalyst. The resulting 3-amino-2-oxoindole core can then be further functionalized. For instance, the carboxylic acid group at the 7-position of this compound can be used to anchor the molecule to a solid support for combinatorial synthesis or to introduce additional functionality.

The development of novel organocatalytic systems, such as those employing chiral phosphoric acids or phosphinamides, has enabled the enantioselective construction of the oxindole scaffold. rsc.orgresearchgate.net These catalysts can activate the substrates and control the stereochemical outcome of the reaction, leading to the formation of highly enantioenriched products. The versatility of the oxindole core allows for its incorporation into more complex structures, such as spiro-oxindoles, which are prevalent in many natural products with significant biological activities. rsc.org

Integration into Material Science: Design of Metal-Organic Frameworks (MOFs) or Coordination Polymers (conceptual, based on similar acid ligands)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of the metal and organic linker has led to their application in gas storage, separation, and catalysis. While the direct use of this compound in MOF synthesis is not yet widely reported, its structural features make it a promising candidate as a functionalized organic linker.

The carboxylic acid group is a common coordinating moiety used in the synthesis of MOFs. researchgate.net Furthermore, the presence of the amino group and the lactam carbonyl group on the oxindole ring can provide additional coordination sites or act as functional groups that line the pores of the MOF. These functional groups can enhance the selective adsorption of guest molecules, such as carbon dioxide, through specific interactions. nih.gov For example, studies on MOFs with free carboxylic acid sites have shown their crucial role in binding CO2 and other small molecules. nih.gov

The rigid bicyclic structure of the oxindole core can impart thermal and mechanical stability to the resulting MOF. The incorporation of ligands based on pyrazole (B372694) carboxylic acids, which share some structural similarities with the target compound (heterocyclic ring with a carboxylic acid), has led to the formation of MOFs with interesting topologies and properties, including applications in luminescent sensing and dye adsorption. researchgate.netrsc.org Conceptually, the use of this compound as a linker could lead to the development of novel MOFs with tailored properties for specific applications.

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The oxindole core is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgrsc.org Functionalized oxindoles are present in numerous drug molecules and natural products, highlighting their potential for development as chemical probes.

This compound possesses two key functional handles, the amino group and the carboxylic acid, which can be readily modified to attach reporter groups such as fluorophores, biotin, or photo-crosslinkers. This would allow for the visualization, isolation, and identification of the biological targets of the probe. For example, the carboxylic acid could be coupled to an amine-containing fluorescent dye using standard peptide coupling chemistry, while the amino group could be used to attach a reactive group for covalent modification of the target protein.

The development of such probes would enable the study of the cellular functions of proteins that interact with the oxindole scaffold. This could provide valuable insights into disease mechanisms and aid in the discovery of new drug targets. The rigid structure of the oxindole core provides a well-defined platform for the spatial presentation of the attached functional groups, which can be crucial for achieving high affinity and selectivity for the target biomolecule.

Applications in Chemo- and Biosensors (conceptual)

Chemo- and biosensors are analytical devices that combine a chemical or biological recognition element with a transducer to generate a measurable signal in response to the presence of a specific analyte. nih.gov The unique structural and functional features of this compound make it an attractive candidate for the development of novel chemo- and biosensors.

Conceptually, the molecule could be immobilized on the surface of a transducer, such as an electrode or a surface plasmon resonance (SPR) chip, via its carboxylic acid or amino group. nih.gov This immobilized layer could then act as the recognition element for a specific analyte. For instance, the oxindole scaffold could be designed to bind to a particular metal ion or small organic molecule. Upon binding of the analyte, a change in the electrochemical or optical properties of the surface could be detected, providing a quantitative measure of the analyte's concentration.

Furthermore, this compound could serve as a building block for the synthesis of more complex recognition elements, such as synthetic receptors or peptides, which could then be integrated into a biosensor platform. The development of oxidase-based biosensors, for example, often relies on the immobilization of enzymes and mediators on an electrode surface. chemrxiv.org The functional groups of the target compound could be used to facilitate this immobilization process. The combination of the versatile oxindole core with established biosensor technologies could lead to the creation of novel analytical tools for applications in environmental monitoring, clinical diagnostics, and food safety. youtube.com

Future Research Directions and Unexplored Potential in 3 Amino 2 Oxoindoline 7 Carboxylic Acid Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

The accessibility of 3-Amino-2-oxoindoline-7-carboxylic acid and its analogs is a critical bottleneck in exploring their full therapeutic potential. Current synthetic routes can be lengthy and may not be amenable to the large-scale production required for extensive biological screening and subsequent development. Future research will undoubtedly focus on creating more streamlined and efficient synthetic methodologies.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Increased efficiency, higher yields, reduced steps | Development of new transition-metal catalysts, exploring enzymatic catalysis |

| One-Pot Reactions | Streamlined process, reduced waste, cost-effective | Designing tandem and domino reaction sequences |

| Stereoselective Synthesis | Access to specific stereoisomers, enhanced biological activity | Asymmetric catalysis, use of chiral auxiliaries |

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

A fundamental understanding of how this compound and its derivatives interact with their biological targets is paramount for rational drug design. While initial studies may identify a compound's ability to inhibit a particular enzyme or receptor, a more profound, atomic-level understanding is necessary to optimize its potency and selectivity.

Future research will heavily rely on advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), to obtain high-resolution three-dimensional structures of the compound bound to its target protein. These structural snapshots provide invaluable insights into the specific amino acid residues involved in binding, the nature of the intermolecular forces at play (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes that occur upon binding. This detailed information can then be used to guide the design of new analogs with improved binding affinity and specificity.

Expansion of Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing a systematic framework for understanding how modifications to a molecule's structure influence its biological activity. For this compound, a comprehensive SAR exploration is essential to unlock its full therapeutic potential.

Future efforts will involve the systematic synthesis and biological evaluation of a diverse library of analogs. By methodically altering different parts of the molecule—the amino group, the oxindole (B195798) core, and the carboxylic acid moiety—researchers can map out the key structural features required for potent biological activity. For example, investigating the impact of substituting the amino group with various alkyl or aryl groups, or modifying the substitution pattern on the aromatic ring of the oxindole, can reveal critical insights. These studies, often involving the synthesis of numerous compounds, are crucial for identifying the most promising lead candidates for further development. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

In the context of this compound, AI can be employed in several key areas:

Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the model with the this compound scaffold and a target protein structure, it can generate novel derivatives with optimized binding characteristics.

Virtual Screening: AI-powered virtual screening can rapidly screen massive virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This can significantly accelerate the initial stages of drug discovery.

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Using algorithms to forecast the biological activity of unsynthesized compounds. | Prioritization of synthetic efforts, reduced costs. |

| De Novo Design | Generating novel molecular structures with desired properties. | Discovery of innovative and potent drug candidates. |

| Virtual Screening | Rapidly screening large compound libraries against a biological target. | Accelerated hit identification and lead generation. |

Exploration of New Chemical Transformations and Functionalization Opportunities

The chemical versatility of the this compound scaffold presents a wealth of opportunities for further chemical exploration. Future research will focus on developing novel chemical reactions to modify and functionalize this core structure in previously unexplored ways.